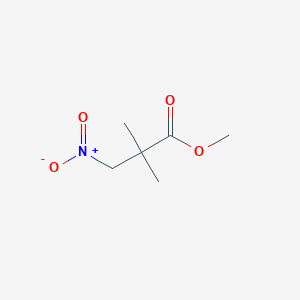
5-(Aminomethyl)-2-(difluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an aminomethyl group and a difluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method does not require high temperatures or the addition of strong acids or bases, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-(difluoromethoxy)phenol may involve large-scale synthesis techniques such as the Dow process or air oxidation of cumene . These methods allow for the production of phenol derivatives in large quantities, which can then be further modified to introduce the aminomethyl and difluoromethoxy groups.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different functionalized phenols.
Substitution: The aminomethyl and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, functionalized phenols, and substituted phenol derivatives .
Scientific Research Applications
5-(Aminomethyl)-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-(difluoromethoxy)phenol involves its interaction with molecular targets and pathways in biological systems. For example, in oxidation reactions, the compound undergoes regioselective double oxidation to form quinones, which can interact with various biomolecules . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Aminomethyl)-2-(difluoromethoxy)phenol include:
β-Difluoromethoxy vinyl sulfones: These compounds also contain a difluoromethoxy group and are used in various synthetic applications.
Amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone: This compound has similar functional groups and is used in medicinal chemistry.
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole: This compound is used in agricultural and pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of aminomethyl and difluoromethoxy groups on a phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
943816-64-6 |
|---|---|
Molecular Formula |
C8H9F2NO2 |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(difluoromethoxy)phenol |
InChI |
InChI=1S/C8H9F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H,4,11H2 |
InChI Key |
SWXVHEQIANJCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)
![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)

![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)




![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)

